Stereochemical Identity vs. trans Diastereomer
The target compound bears the (3R,4S) absolute configuration, establishing a cis relationship between the 4-amino and 3-ethyl substituents on the piperidine ring. Its trans diastereomer, (3R,4R)-tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate (CAS 2095192-28-0), has the identical molecular formula (C12H24N2O2) and molecular weight (228.33) but opposite relative stereochemistry at the 4-position . In published SAR on 3,4-disubstituted piperidine monoamine transporter inhibitors, cis versus trans isomerism produced divergent transporter selectivity: (-)-cis analogs exhibited preferential DAT/NET inhibition, whereas (-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity, with select compounds such as (+)-cis-5b achieving 39-fold NET selectivity over DAT and 321-fold over SERT . While these specific Ki values were generated on 4-(4-chlorophenyl)piperidine scaffolds rather than the 3-ethyl-4-amino scaffold directly, they establish the class-level principle that cis/trans stereochemistry is a critical determinant of biological target engagement .
| Evidence Dimension | Stereochemical configuration at C3/C4 and its biological consequence |
|---|---|
| Target Compound Data | cis-(3R,4S) configuration; 3-ethyl and 4-amino groups in cis relationship |
| Comparator Or Baseline | trans-(3R,4R) diastereomer (CAS 2095192-28-0); 3-ethyl and 4-amino groups in trans relationship |
| Quantified Difference | Class-level SAR: cis vs trans 3,4-disubstituted piperidines can invert monoamine transporter selectivity (DAT/NET vs SERT/NET). (+)-cis-5b: NET Ki in low nanomolar range, 39-fold selective over DAT, 321-fold over SERT . |
| Conditions | [3H]neurotransmitter uptake assays in HEK-293 cells expressing human DAT, NET, or SERT (J. Med. Chem. 2005); data from 4-(4-chlorophenyl)piperidine scaffold, not directly on 3-ethyl-4-amino scaffold . |
Why This Matters
Procurement of the incorrect diastereomer (trans instead of cis) can lead to complete loss or inversion of the desired biological activity in downstream candidates, making stereochemical identity a non-negotiable specification.
